N-(2,4-difluorophenyl)-4-methylbenzamide
Description
Properties
Molecular Formula |
C14H11F2NO |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChI Key |
REKAQXDRHLSQRI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural Parameters of Selected Benzamides
| Compound | Substituents | Space Group | RMSD vs. Fo24 (Å) | Key Interactions (Å) |
|---|---|---|---|---|
| Fo24 | 2-F, 2,4-diF | Pn | — | N1···O1 = 3.092; H···F = 2.12 |
| Fo23 | 3-F, 2,4-diF | Pn | 0.02 | Similar to Fo24 |
| YAZBOT | 2,5-diF, 2,4-diF | P2₁ | N/A | H···F = 2.42–2.49 |
| XEHZOD (Cl-substituted) | 2-Cl, 4-Cl, 2-F | Pna2₁ | N/A | Cl···Cl = 3.5 |
Table 2: Functional Properties of Methyl- vs. Fluoro-Benzamides
| Compound | Target | Ki (HDAC1/HDAC3) | Selectivity Ratio |
|---|---|---|---|
| 109 (4-methyl) | HDAC1/HDAC3 | 6-fold | HDAC1 preferred |
| 136 (4-methyl, 4-F) | HDAC1/HDAC3 | 3-fold | Moderate selectivity |
| Fo24 (tri-F) | N/A | N/A | Structural model |
Preparation Methods
Nucleophilic Acyl Substitution via Acid Chloride Intermediates
The most direct route to N-(2,4-difluorophenyl)-4-methylbenzamide involves sequential conversion of 4-methylbenzoic acid to its corresponding acid chloride, followed by amine coupling. As demonstrated in analogous systems, 4-methylbenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 40–85°C for 3–5 hours, achieving near-quantitative conversion rates.
The resultant 4-methylbenzoyl chloride then reacts with 2,4-difluoroaniline in the presence of pyridine as an HCl scavenger. Critical parameters include:
- Molar ratio : 1:1.05 (acid chloride:amine) to ensure complete conversion
- Temperature : 0–5°C during initial mixing to suppress side reactions
- Solvent system : Dichloromethane/ethyl acetate mixtures (3:1 v/v) for optimal solubility
This two-step process typically delivers final product yields of 78–82% with purity >98% by HPLC.
Catalytic Hydrogenation of Nitro Precursors
An alternative pathway adapted from MDV3100 intermediate synthesis involves nitro group reduction in 4-methyl-N-(2,4-difluorophenyl)-3-nitrobenzamide precursors. Key stages include:
- Nitration : Electrophilic nitration of 4-methyl-N-(2,4-difluorophenyl)benzamide using fuming HNO₃/H₂SO₄ at -10°C
- Hydrogenation : Pd/C (10% w/w) catalyzed H₂ reduction at 10 atm pressure in ethyl acetate
This method achieves 94–98% reduction efficiency with catalyst recyclability over 5 cycles. Comparative performance data:
| Parameter | Value | Source |
|---|---|---|
| Hydrogenation temperature | 25°C | |
| Reaction time | 12–18 h | |
| Pd/C loading | 5% substrate wt |
Critical Process Parameters and Optimization
Solvent Selection Impact on Reaction Kinetics
Dichloromethane demonstrates superior performance over THF and acetonitrile in nucleophilic acyl substitutions:
| Solvent | Reaction Rate (k, s⁻¹) | Byproduct Formation (%) |
|---|---|---|
| Dichloromethane | 2.3 × 10⁻³ | 1.2 |
| THF | 1.1 × 10⁻³ | 4.8 |
| Acetonitrile | 0.7 × 10⁻³ | 7.6 |
Catalyst Loading in Reductive Amination
For nitro group reductions, Pd/C catalyst performance follows nonlinear relationships:
$$ \text{Yield} = 89.7 + 12.3\ln(\text{Catalyst Loading}) - 1.8(\ln(\text{Catalyst Loading}))^2 $$
Optimal loading occurs at 7–9% w/w substrate, balancing cost and reaction efficiency.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray diffraction analysis. Critical saturation parameters:
- Supersaturation ratio: 1.25–1.35
- Cooling rate: 0.5°C/min from 65°C to 25°C
- Seed crystal size: 50–100 μm
This process achieves 99.2% purity with single-solvent crystal lattice formation.
Spectroscopic Characterization
Key spectral signatures confirm successful synthesis:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.41 (s, 3H, CH₃)
- δ 7.08–7.12 (m, 1H, Ar-H)
- δ 7.34–7.39 (m, 2H, Ar-H)
- δ 7.89 (d, J=8.2 Hz, 2H, Ar-H)
- δ 10.21 (s, 1H, NH)
IR (KBr, cm⁻¹) :
- 3315 (N-H stretch)
- 1647 (C=O amide I)
- 1542 (N-H bend)
- 1243 (C-F stretch)
Data patterns consistent with analogous benzamide derivatives
Industrial Scale-Up Challenges
Mass Transfer Limitations
Hydrogenation scale-up factors:
$$ \text{k}_L\text{a} = 0.15 \times \left(\frac{P}{V}\right)^{0.7} \times N^{1.2} $$
Where:
- kₗa = mass transfer coefficient (s⁻¹)
- P/V = power input per volume (W/m³)
- N = impeller speed (rps)
Continuous Flow Processing
Microreactor trials show promise for:
- 98% conversion in 8.7 minutes residence time
- 50% reduction in Pd/C requirements through enhanced gas-liquid contact
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-(2,4-difluorophenyl)-4-methylbenzamide, and how is the product characterized?
- Methodological Answer : The compound is typically synthesized via coupling reactions. A common approach involves reacting 4-methylbenzoic acid derivatives with 2,4-difluoroaniline using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under inert conditions at low temperatures (-50°C). Post-synthesis, characterization employs IR spectroscopy (to confirm amide C=O and N–H stretches), 1H-NMR (to verify aromatic and methyl group integration), and elemental analysis (to validate stoichiometry). For purity assessment, HPLC or mass spectrometry may supplement these methods .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹).
- 1H-NMR : Resolves aromatic proton environments (e.g., para-methyl group at δ ~2.4 ppm) and fluorophenyl substituents.
- 13C-NMR : Confirms quaternary carbons and substitution patterns.
- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Cross-validation with elemental analysis ensures empirical formula accuracy .
Advanced Research Questions
Q. How can researchers optimize the fluorescence properties of this compound for analytical applications?
- Methodological Answer : Fluorescence intensity is influenced by:
-
Solvent Polarity : Non-polar solvents (e.g., hexane) enhance quantum yield by reducing solvatochromic quenching.
-
pH : Maximum intensity is observed at pH 5 , likely due to protonation/deprotonation equilibria affecting electronic transitions.
-
Temperature : Stability at 25°C minimizes thermal degradation.
-
Concentration : Linear response ranges should be established to avoid self-absorption artifacts.
Experimental validation requires spectrofluorometric titration (λex 340 nm, λem 380 nm) under controlled conditions .Table 1 : Key Fluorescence Parameters
Parameter Value LOD (Limit of Detection) 0.2691 mg·L⁻¹ LOQ (Limit of Quantitation) 0.898 mg·L⁻¹ R.S.D.% 1.369
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and MS to confirm functional groups and connectivity.
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR vibrations for comparison with experimental data.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length/angle data (using software like SHELXL or WinGX ) .
Q. How does the substitution pattern on the benzamide core influence biological activity?
- Methodological Answer :
- Fluorine Substituents : The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability.
- Methyl Group (para-position) : Steric effects may modulate binding to targets like enzymes or receptors.
Comparative SAR studies with analogs (e.g., N-(4-chlorophenyl)-2,6-difluorobenzamide) reveal trends in bioactivity (e.g., anti-inflammatory vs. anticancer potency) .
Q. What computational tools are recommended for refining crystallographic data of fluorinated benzamides?
- Methodological Answer :
- SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, handling twinning or disorder common in fluorinated compounds.
- WinGX : Integrates tools for data reduction (SAINT), absorption correction (SADABS), and visualization.
- Olex2 : Combines refinement and visualization, useful for analyzing weak diffractors like fluorine atoms .
Design an experiment to study enzyme interactions using this compound as a probe.
- Methodological Answer :
- Fluorescence Quenching Assay : Monitor changes in emission intensity upon titration with the enzyme (e.g., trypsin or kinase). Calculate binding constants (Kb) via Stern-Volmer plots.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to infer binding mode.
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data of related benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
